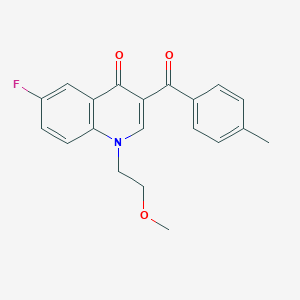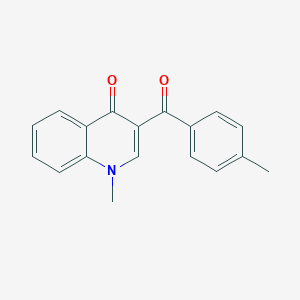
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic molecule that has been used in scientific research for various applications, including drug design and development, biochemical and physiological studies, and laboratory experiments. It is a fluorinated quinoline derivative that has been studied for its pharmacological properties, and its structure and reactivity have been investigated in detail.
科学的研究の応用
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as for its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its ability to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been investigated for its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter.
作用機序
The mechanism of action of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Additionally, it is believed to interact with the serotonin transporter, as well as other proteins and receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one have been studied in several laboratory experiments. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Furthermore, it has been found to modulate the activity of the serotonin transporter and to inhibit platelet aggregation.
実験室実験の利点と制限
The use of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a readily available and relatively inexpensive compound. Additionally, it has a high degree of chemical and biological stability, and it can be synthesized in a relatively straightforward manner. However, it is important to note that the compound can be toxic in high concentrations, and it can cause skin irritation if it comes into contact with the skin.
将来の方向性
The potential future directions for 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one are numerous. One potential direction is to further investigate its pharmacological properties and its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter. Additionally, it could be studied for its ability to modulate the activity of other enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Finally, further research could be conducted to explore its potential use as an anti-cancer agent.
合成法
The synthesis of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a two-step procedure. The first step involves the condensation of 4-methylbenzoyl chloride with 2-methoxyethyl amine to form the amide intermediate. The second step involves the fluorination of the amide intermediate with N-fluorobenzenesulfonimide to produce the desired compound. The entire procedure is carried out in anhydrous conditions, and the yield of the reaction is typically in the range of 80-90%.
特性
IUPAC Name |
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-3-5-14(6-4-13)19(23)17-12-22(9-10-25-2)18-8-7-15(21)11-16(18)20(17)24/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAICVICCPZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
![methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450720.png)
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)

![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)


![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)


![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)